molecular formula C14H7BrF2N4 B4345955 5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B4345955
M. Wt: 349.13 g/mol
InChI Key: OTMCJAQSNOQISN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound characterized by its bromophenyl and difluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. This can be achieved through cyclization reactions involving hydrazines and β-diketones or β-ketoesters

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The difluoromethyl group can be reduced to form difluoromethane.

  • Substitution: The pyrazolo[1,5-a]pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Difluoromethane.

  • Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-Bromophenyl)oxazole-2-propionic acid

  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

  • 5-(4-Bromophenyl)furfural

Uniqueness: 5-(4-Bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrF2N4/c15-10-3-1-8(2-4-10)11-5-12(13(16)17)21-14(20-11)9(6-18)7-19-21/h1-5,7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMCJAQSNOQISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
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5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
5-(4-bromophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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